molecular formula C8H9BrO2 B12848200 4-Bromo-2-(hydroxymethyl)-5-methylphenol

4-Bromo-2-(hydroxymethyl)-5-methylphenol

Cat. No.: B12848200
M. Wt: 217.06 g/mol
InChI Key: UWLJIFJERMPVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(hydroxymethyl)-5-methylphenol is a halogenated phenol derivative This compound is known for its unique structural properties, which include a bromine atom, a hydroxymethyl group, and a methyl group attached to a phenol ring

Preparation Methods

The synthesis of 4-Bromo-2-(hydroxymethyl)-5-methylphenol typically involves the bromination of 2-(hydroxymethyl)-5-methylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the para position relative to the hydroxyl group.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

4-Bromo-2-(hydroxymethyl)-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Bromo-2-(hydroxymethyl)-5-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and other biochemical processes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(hydroxymethyl)-5-methylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-(hydroxymethyl)-5-methylphenol include:

    4-Bromo-2-(hydroxymethyl)phenol: Lacks the methyl group, which may affect its reactivity and applications.

    4-Bromo-2,6-bis(hydroxymethyl)phenol:

    4-Bromo-2-methylphenol: Lacks the hydroxymethyl group, which may alter its biological activity and synthetic utility.

Properties

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

4-bromo-2-(hydroxymethyl)-5-methylphenol

InChI

InChI=1S/C8H9BrO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3,10-11H,4H2,1H3

InChI Key

UWLJIFJERMPVQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.